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Abstract

Protein N-myristoylation is a critical lipid modification that influences the localization and
function of a multitude of proteins involved in essential cellular processes, most notably signal
transduction. This modification, catalyzed by N-myristoyltransferase (NMT), involves the
covalent attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine
residue of substrate proteins. Dysregulation of this process is implicated in various pathologies,
including cancer, and viral and fungal infections, making NMT a compelling target for
therapeutic intervention. This guide provides a comprehensive overview of the biochemistry of
protein myristoylation, its functional consequences, and its role in disease. We delve into the
interplay between myristoylation and other signaling molecules like arachidonic acid.
Furthermore, this document serves as a practical resource by presenting detailed experimental
protocols for studying myristoylation and summarizing key quantitative data for easy reference.

Introduction to Protein N-Myristoylation

N-myristoylation is a widespread and generally irreversible post-translational modification
where a myristoyl group, derived from myristic acid (14:0), is attached via an amide bond to the
a-amino group of an N-terminal glycine.[1][2] This process is catalyzed by the enzyme N-
myristoyltransferase (NMT).[3] The addition of this hydrophobic moiety facilitates weak and
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reversible protein-membrane and protein-protein interactions that are crucial for the correct
subcellular localization and biological activity of many signaling proteins.[1][3]

This modification typically occurs co-translationally on nascent polypeptide chains after the
initiator methionine is cleaved to expose the N-terminal glycine.[3][4] However, post-
translational myristoylation can also occur, often following a caspase cleavage event during
apoptosis which exposes an internal glycine residue.[1][3]

While N-myristoylation specifically involves myristic acid, it is important to distinguish its role
from other lipid signaling molecules. For instance, arachidonic acid, a 20-carbon
polyunsaturated fatty acid, is a key signaling molecule in its own right and a precursor to
eicosanoids.[5] The term "myristoleyl arachidonate" does not correspond to a known
substrate in protein acylation; rather, myristoylation and arachidonic acid signaling represent
distinct but occasionally intersecting pathways. For example, some myristoylated proteins are
involved in regulating arachidonic acid metabolism.[6]

The N-Myristoyltransferase (NMT) Enzyme

NMTs are the sole enzymes responsible for catalyzing N-myristoylation. In humans, two
isozymes, NMT1 and NMT2, perform this function and are encoded by distinct genes.[7] These
enzymes are essential for the viability of numerous eukaryotes, including pathogenic fungi and
protozoa, and are also implicated in the replication of certain viruses that hijack the host's NMT.
[2][3] The essential nature of NMT in these organisms, coupled with its upregulation in several
human cancers, has positioned it as a significant drug target.[2][3]

The Biochemical Mechanism of N-Myristoylation

The enzymatic process of myristoylation is a highly ordered reaction essential for cellular
function.

Substrates: Myristoyl-CoA and Target Proteins

The two primary substrates for NMT are myristoyl-Coenzyme A (myristoyl-CoA) and a target
protein bearing an N-terminal glycine. Myristoyl-CoA serves as the activated donor of the
myristoyl group.[8] Target proteins are recognized by a consensus sequence, which is typically
Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is cleaved prior to myristoylation.
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The NMT Catalytic Cycle

NMT follows a sequential, ordered Bi-Bi reaction mechanism.[3] First, myristoyl-CoA binds to
the apoenzyme, which induces a conformational change that creates a binding pocket for the
polypeptide substrate. The N-terminal glycine's amine group then performs a nucleophilic
attack on the thioester carbonyl of the bound myristoyl-CoA. This results in the formation of a
stable amide bond and the release of Coenzyme A, followed by the release of the myristoylated
protein.[3]

NMT Bi-Bi Catalytic Mechanism
Chemical
Transfer NMT:Myristoyl-CoA:Peptide NMT:Myristoylated-Peptide CoA
Ternary Complex Complex

Peptide Substrate NMT:Myristoyl-CoA
Complex
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Caption: The ordered Bi-Bi catalytic cycle of N-myristoyltransferase (NMT).

Functional Consequences of Protein Myristoylation

Myristoylation is a key regulator of protein function, primarily by controlling subcellular
localization and interactions.

Membrane Targeting and the Myristoyl Switch

The myristoyl group's hydrophobicity is generally insufficient on its own for stable membrane
anchoring. Often, a second signal, such as a polybasic region or palmitoylation, is required for
high-affinity membrane association. This dual-signal requirement forms the basis of "myristoyl
switches," where the myristoyl group is reversibly exposed or sequestered in response to
cellular signals (e.g., ligand binding, phosphorylation, or GTP binding), thereby controlling the
protein's association with the membrane.[1] For example, the proto-oncogene tyrosine-protein
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kinase Src is activated when its myristoyl group is exposed, allowing it to localize to the plasma
membrane and phosphorylate downstream targets.[1]
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Intersection of Myristoylation and AA Metabolism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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